5-(3-Methyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
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Description
The compound “5-(3-Methyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule that contains several functional groups including a pyrazole ring, a thiadiazole ring, and an amine group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiadiazole rings, which are five-membered rings containing nitrogen and sulfur atoms, respectively . The amine group (-NH2) would be attached to one of the carbon atoms in the thiadiazole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazole and thiadiazole rings, as well as the amine group . The nitrogen atoms in the rings and the amine group could potentially act as nucleophiles in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and thiadiazole rings, as well as the amine group . These groups could affect properties such as solubility, melting point, and boiling point .Future Directions
properties
IUPAC Name |
5-(3-methyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-5(2)14-4-7(6(3)13-14)8-11-12-9(10)15-8/h4-5H,1-3H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQVNUGYKKEMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN=C(S2)N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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